molecular formula C24H22F2N2O2 B14119144 FP3Fbz

FP3Fbz

Cat. No.: B14119144
M. Wt: 408.4 g/mol
InChI Key: WHHMECUDUQRPJT-UHFFFAOYSA-N
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Description

It has a Ki value of approximately 1 nM and exhibits anti-anxiety-like effects . This compound has been studied for its potential therapeutic applications in mood and substance use disorders.

Preparation Methods

The synthesis of FP3Fbz involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.

Chemical Reactions Analysis

FP3Fbz undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FP3Fbz has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the kappa opioid receptor and its role in various physiological processes. In biology and medicine, this compound has been investigated for its potential therapeutic effects in mood and substance use disorders. It has also been studied for its effects on anxiety and depression-like behaviors in animal models .

Mechanism of Action

FP3Fbz exerts its effects by selectively binding to and antagonizing the kappa opioid receptor. This receptor is a G-protein-coupled receptor that is involved in the modulation of pain, stress, anxiety, and depression. The antagonism of the kappa opioid receptor by this compound leads to the inhibition of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22F2N2O2

Molecular Weight

408.4 g/mol

IUPAC Name

3-fluoro-4-[4-[[2-(3-fluorophenyl)pyrrolidin-1-yl]methyl]phenoxy]benzamide

InChI

InChI=1S/C24H22F2N2O2/c25-19-4-1-3-17(13-19)22-5-2-12-28(22)15-16-6-9-20(10-7-16)30-23-11-8-18(24(27)29)14-21(23)26/h1,3-4,6-11,13-14,22H,2,5,12,15H2,(H2,27,29)

InChI Key

WHHMECUDUQRPJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)F)C4=CC(=CC=C4)F

Origin of Product

United States

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